molecular formula C8H6N2O B1449777 Phthalazin-5-ol CAS No. 1309379-51-8

Phthalazin-5-ol

Cat. No.: B1449777
CAS No.: 1309379-51-8
M. Wt: 146.15 g/mol
InChI Key: FJXUDJZWIPEMKR-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Phthalazin-5-ol, like other phthalazine derivatives, is known to interact with a variety of targets. These targets include gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) enzymes , and voltage-gated calcium channels . The interaction with these targets can lead to a variety of biological and pharmacological activities.

Mode of Action

The interaction of this compound with its targets leads to changes in the function of these targets. For example, when this compound binds to GABA receptors, it can alter the function of these receptors . Similarly, when this compound interacts with COX-2 enzymes, it can inhibit the function of these enzymes .

Biochemical Pathways

This compound can affect various biochemical pathways. For instance, by inhibiting COX-2 enzymes, this compound can affect the synthesis of prostaglandins, which are involved in inflammation and pain . Additionally, by interacting with GABA receptors, this compound can influence the function of the nervous system .

Result of Action

The interaction of this compound with its targets and the subsequent changes in biochemical pathways can lead to various molecular and cellular effects. For example, the inhibition of COX-2 enzymes can lead to a reduction in inflammation and pain . Similarly, the interaction with GABA receptors can affect neuronal signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazin-5-ol can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with hydrazine, followed by cyclization and subsequent hydroxylation. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Phthalazin-5-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine-5,6-dione.

    Reduction: Reduction reactions can convert it to phthalazin-5-amine.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phthalazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Phthalazine-5,6-dione.

    Reduction: Phthalazin-5-amine.

    Substitution: Halogenated phthalazine derivatives.

Scientific Research Applications

Phthalazin-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phthalazin-5-ol can be compared with other similar compounds, such as:

    Phthalazine: The parent compound, which lacks the hydroxyl group.

    Phthalazinone: A ketone derivative of phthalazine.

    Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen positioning.

Uniqueness: this compound’s uniqueness lies in its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a pharmacophore in drug design.

Properties

IUPAC Name

phthalazin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXUDJZWIPEMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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